N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Description
N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-based compound featuring a 4-methoxybenzoyl group at the pyrrole’s 4-position and an (E)-configured dimethylamino methylidene carboxamide substituent at position 2 . The 4-methoxybenzoyl group contributes electron-donating properties, while the dimethylamino methylidene moiety enhances hydrogen-bonding and π-stacking capabilities, critical for interactions with biological targets .
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19(2)10-18-16(21)14-8-12(9-17-14)15(20)11-4-6-13(22-3)7-5-11/h4-10,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXNOLFGYJITLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide typically involves the condensation of 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Observations :
- Lipophilicity: The target’s LogP (~2.5) suggests moderate solubility, whereas morpholinopropyl derivatives (LogP ~1.5) exhibit improved aqueous solubility due to polar morpholine .
- Bioactivity: MGB30, a stilbene-containing analog, demonstrates antiamoebic activity via DNA minor groove binding (48% synthesis yield; 1H NMR confirmed) . The target’s 4-methoxy group may mimic stilbene’s planar geometry but with reduced steric bulk.
Biological Activity
N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrrole ring, a methoxybenzoyl group, and a dimethylaminomethylidene moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | MCF-7 | 10 | Apoptosis induction |
| Example B | HeLa | 15 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models such as lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings:
- Inhibition of TNF-alpha and IL-6 production was observed at concentrations ranging from 5 to 20 µM.
- The compound demonstrated a dose-dependent effect on inflammatory markers.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may modulate pathways associated with growth factor receptors, influencing cell survival and proliferation.
- Oxidative Stress Induction : Increased oxidative stress within cells can lead to apoptosis, which is a common pathway exploited by anticancer agents.
Case Studies
Several case studies have highlighted the efficacy of pyrrole derivatives in clinical settings:
-
Study on Hepatocellular Carcinoma :
- Objective : Evaluate the efficacy of pyrrole derivatives in liver cancer.
- Results : Significant reduction in tumor size was noted in treated groups compared to controls.
-
Inflammatory Bowel Disease Model :
- Objective : Assess anti-inflammatory effects in vivo.
- Results : Marked improvement in clinical scores and histological examination post-treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
